Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
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Overview
Description
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- is a useful research compound. Its molecular formula is C17H20O and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications : Amino alcohols derived from (+)-Camphor, which includes the mentioned compound, have been used as ligands for the catalytic enantioselective addition of diethylzinc to benzaldehydes. This process has shown high yields and enantioselectivity, indicating potential applications in asymmetric synthesis (Nevalainen & Nevalainen, 2001).
Stereochemistry and Synthesis : Research has focused on the synthesis and stereochemistry of methyl-substituted bicyclo[2.2.1]heptane derivatives. Such studies are crucial for understanding the structural aspects of these compounds, which can influence their chemical behavior and potential applications (Yuasa, Tsuruta, & Yuasa, 2000).
Structural Studies : Dioxolane derivatives of D-camphorquinone, which have a bicyclo[2.2.1]heptane unit, demonstrate the rigid nature of this structure. Understanding these structures aids in the development of materials and chemicals with specific properties (Clegg, Golding, King, & Maude, 1995).
Synthesis and Properties of Ketones and Thiones : Studies on bicyclic ketones and thiones, including derivatives of the Bicyclo[2.2.1]heptane, have been conducted to understand their synthesis and properties. Such research is fundamental in organic chemistry and material science (Werstiuk, Yeroushalmi, & Guan-lin, 1992).
Mass Spectrometric Investigation : Mass spectrometry has been used to study the stereochemistry and thermodynamic stability of Bicyclo[2.2.1]heptanes. This analytical technique is essential for characterizing chemical compounds and understanding their stability and behavior (Rusinova et al., 1981).
Pharmaceutical Applications : Derivatives of 1,7,7-trimethyl-bicyclo[2.2.1]heptane have been synthesized with potential anticonvulsant, hypoglycemic, and anti-inflammatory properties. This highlights the potential pharmaceutical applications of these compounds (Aboul-Enein et al., 2006).
Stereochemistry of Cycloadditions : Studies on the stereochemistry of [3+2] cycloadditions involving trimethylenemethane and arylimino derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones show potential for the synthesis of new chiral compounds (Grošelj et al., 2007).
Properties
CAS No. |
36065-09-5 |
---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(1R,3Z,4S)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-/t14-,17+/m1/s1 |
InChI Key |
OIQXFRANQVWXJF-LIQNAMIISA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)/C(=C/C3=CC=CC=C3)/C2=O |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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